molecular formula C9H8O2 B188819 7-methyl-2-benzofuran-1(3H)-one CAS No. 2211-84-9

7-methyl-2-benzofuran-1(3H)-one

Cat. No. B188819
CAS RN: 2211-84-9
M. Wt: 148.16 g/mol
InChI Key: QSLQEQHQWZHUEW-UHFFFAOYSA-N
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Description

7-Methyl-2-benzofuran-1(3H)-one is a chemical compound with the molecular formula C9 H8 O2 and a molecular weight of 148.161 . It is used in life science research .


Molecular Structure Analysis

The molecular structure of 7-Methyl-2-benzofuran-1(3H)-one consists of 9 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

7-Methyl-2-benzofuran-1(3H)-one has a melting point, boiling point, and density that can be found in chemical databases .

Scientific Research Applications

Immunomodulation

“7-Methylisobenzofuran-1(3H)-one” may have potential applications in immunomodulation. Compounds with similar structures, such as mycophenolic acid, are known to inhibit inosine monophosphate dehydrogenase, which is crucial for the proliferation of T and B lymphocytes . This suggests that our compound could be researched for its effects on the immune system, possibly as an immunosuppressive agent.

Antiviral Research

The structural similarity to mycophenolic acid, which has antiviral properties, indicates that “7-Methylisobenzofuran-1(3H)-one” could be explored for its antiviral capabilities. It might inhibit the replication of viruses by affecting the synthesis of guanine nucleotides .

Cell Differentiation and Apoptosis

Similar compounds have been shown to induce differentiation and apoptosis in certain cell lines . “7-Methylisobenzofuran-1(3H)-one” could be used to study these processes, which are crucial in development and disease.

Gene Expression Studies

The compound might be used in gene expression studies, especially considering its potential role as a selective agent in cell cultures, helping to identify cells that express certain genes .

properties

IUPAC Name

7-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLQEQHQWZHUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348596
Record name 7-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2211-84-9
Record name 7-Methylphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 7-methylisobenzofuran-1(3H)-one generated from hexanuclear cerium(IV) clusters?

A1: The research demonstrates that irradiating specific hexanuclear cerium(IV) clusters with blue LED light under an argon atmosphere leads to the formation of 7-methylisobenzofuran-1(3H)-one []. This process involves a four-step mechanism:

    Q2: What structural features of the cerium(IV) clusters are crucial for this reaction?

    A2: The research highlights the importance of both the carboxylate ligands and the hexanuclear Ce(IV) core for the observed reactivity [].

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